molecular formula C6H8O4 B12664306 Vinyl hydrogen succinate CAS No. 44912-22-3

Vinyl hydrogen succinate

Cat. No.: B12664306
CAS No.: 44912-22-3
M. Wt: 144.12 g/mol
InChI Key: LYHBGVUSOICOJU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl hydrogen succinate can be synthesized through the esterification of succinic acid with vinyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Vinyl hydrogen succinate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of succinic acid derivatives.

    Reduction: Formation of butanediol derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted succinate derivatives.

Scientific Research Applications

Vinyl hydrogen succinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of vinyl hydrogen succinate involves its interaction with various molecular targets and pathways. The vinyl group can undergo radical-mediated reactions, leading to the formation of reactive intermediates. These intermediates can further participate in various chemical transformations, contributing to the compound’s reactivity and versatility. Additionally, the succinate moiety can interact with enzymes and other biological molecules, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Vinyl hydrogen succinate can be compared with other similar compounds such as:

    Vinyl acetate: Used in the production of polyvinyl acetate and polyvinyl alcohol.

    Vinyl sulfonate: Utilized in the synthesis of sulfonated polymers and as a reagent in organic synthesis.

    Vinyl bromide: Employed in cross-coupling reactions and as a precursor for various vinyl derivatives.

Uniqueness: this compound is unique due to the presence of both vinyl and succinate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

44912-22-3

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

4-ethenoxy-4-oxobutanoic acid

InChI

InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h2H,1,3-4H2,(H,7,8)

InChI Key

LYHBGVUSOICOJU-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)CCC(=O)O

Origin of Product

United States

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